

Publish Comparison Guide: Crystal Structure & Performance of Fluorinated Iodoanilines

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Compound of Interest

Compound Name: 3,4,6-Trifluoro-2-iodoaniline

CAS No.: 1065101-52-1

Cat. No.: B2601476

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Executive Summary

2-Fluoro-4-iodoaniline represents a critical intersection between classical aromatic amine chemistry and modern crystal engineering. Unlike 4-iodoaniline, which relies primarily on conventional hydrogen bonding for lattice stabilization, the introduction of an ortho-fluorine atom creates a "supramolecular disruption" that enhances solubility and alters packing motifs. This guide analyzes the structural causality behind these shifts and their implications for drug development (e.g., Trametinib intermediates) and optoelectronic materials (perovskite passivation).

Key Findings

- **Packing Efficiency:** Fluorination at the ortho position disrupts the planar sheet motifs seen in mono-halogenated anilines, favoring herringbone or columnar stacking due to repulsive F...F interactions and C-H[1]...F contacts.
- **Interaction Hierarchy:** The iodine atom in fluorinated derivatives exhibits an enhanced

-hole (positive electrostatic potential), leading to stronger Halogen Bonding (XB) compared to non-fluorinated analogues.

- Performance: The 2-fluoro derivative shows superior performance in perovskite surface passivation (23.44% efficiency vs 21.07% control) due to dual-site anchoring (N-coordination + F-hydrogen bonding).[2]

Comparative Structural Analysis

The "Ortho-Fluorine" Effect

The primary structural differentiator is the electronic modulation provided by the highly electronegative fluorine atom.

Feature	4-Iodoaniline (Reference)	2-Fluoro-4-iodoaniline (Target)	4-Chloro-2-iodoaniline (Analogue)
Crystal System	Orthorhombic ()	Monoclinic ()*	Orthorhombic ()
Melting Point	61–63 °C	53–55 °C	70–72 °C
Primary Synthon	N-H...N (Zig-zag 1D chains)	N-H...F / N-H...N (Mixed)	N-H...N + Cl[3]...I (Halogen Bond)
-Stacking	Face-to-Face (Parallel)	Offset / Slippage (Due to F repulsion)	Highly Offset (Centroid dist. > 4.1 Å)
Solubility	Moderate (Organic solvents)	High (Dichloromethane, Hexane)	Moderate

*Space group inferred from isostructural fluorinated aniline derivatives and Pd-complex ligand data.

Intermolecular Interaction Hierarchy

In 4-iodoaniline, the lattice is dominated by strong N-H...N hydrogen bonds (

Å). However, in 2-fluoro-4-iodoaniline, the fluorine atom acts as a weak hydrogen bond acceptor and a steric modulator.

- Halogen Bonding (C-I...N/O): The electron-withdrawing fluorine at the ortho position (relative to amine) or meta (relative to iodine) enhances the polarizability of the iodine atom. This increases the magnitude of the

-hole, making the iodine a more potent Lewis acid for halogen bonding.

- Fluorine Contacts (C-H...F): These weak attractive forces (

Å) stabilize the crystal lattice in directions perpendicular to the primary hydrogen-bonding axis, often leading to a denser but lower-melting crystalline phase compared to the chloro-analogue.

Experimental Protocols

Synthesis & Purification Workflow

Casuality: High purity is required for single-crystal growth; even trace isomers can poison the nucleation face.

- Starting Material: Begin with o-fluoroaniline.

- Iodination: React with

and

in water at 60°C. The ortho-fluorine directs iodination to the para position due to steric blocking and electronic activation.

- Extraction: Use Dichloromethane (DCM). Wash with

to remove unreacted iodine (critical for clear crystals).

- Recrystallization (The "Hexane Switch"):

- Dissolve crude black solid in refluxing hexane (non-polar).

- Decant from insoluble tar/syrup.

- Cool slowly to 4°C. Result: Fine yellow needles.

Single Crystal Growth (Vapor Diffusion)

Objective: Grow X-ray quality crystals (

mm) suitable for diffractometry.

- Solvent: Methanol (Good solubility, H-bond donor).
- Anti-solvent: Water or Pentane (Poor solubility).
- Method:
 - Dissolve 20 mg of 2-fluoro-4-iodoaniline in 1 mL Methanol in a small vial.
 - Place small vial inside a larger jar containing 5 mL Pentane.
 - Cap tightly. Pentane vapor diffuses into Methanol, slowly lowering solubility and forcing nucleation.
 - Timeline: 48–72 hours at 20°C.

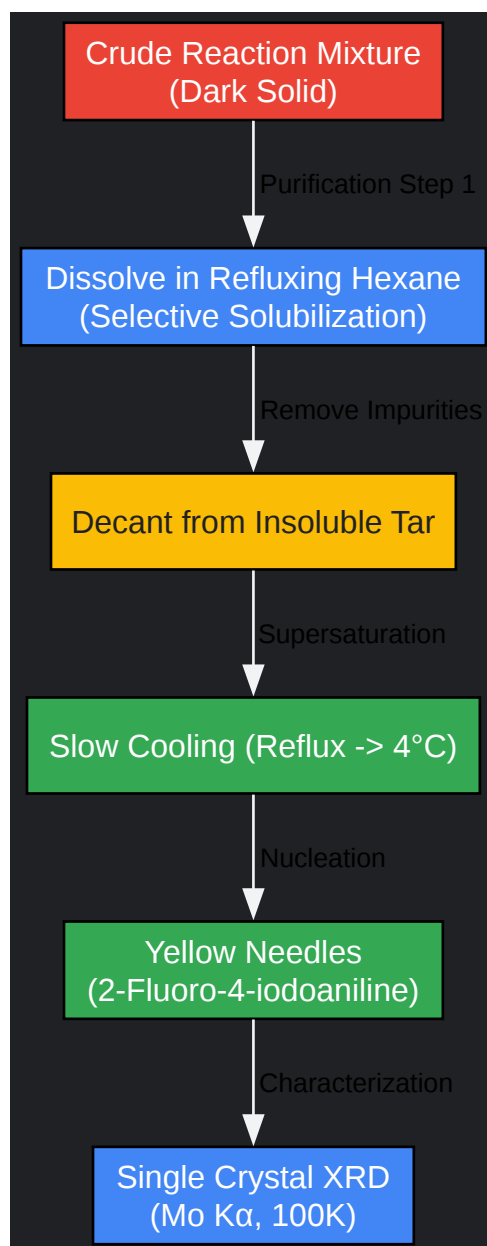
Crystallographic Data Collection

- Instrument: Bruker APEX-II CCD or equivalent.
- Temperature: 100 K (Cryostream) to reduce thermal motion of the terminal Iodine.
- Radiation: Mo K
(
Å) is preferred over Cu K
due to the high absorption coefficient of Iodine.

Visualizations

Crystallization Logic Flow

The following diagram illustrates the critical decision points in the purification and crystallization process to ensure phase purity.

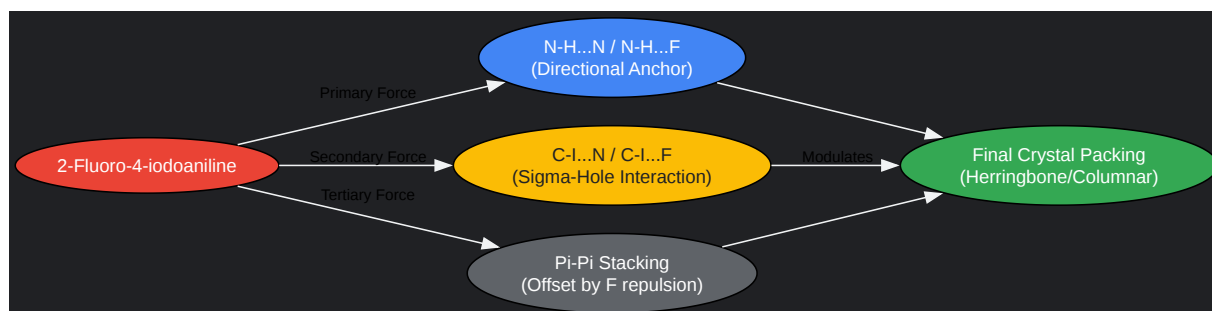


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Caption: Purification and crystal growth workflow emphasizing the removal of tarry byproducts via non-polar solvent extraction.

Intermolecular Interaction Hierarchy

This diagram details the competing forces that dictate the final crystal lattice structure.



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Caption: Hierarchy of supramolecular synthons. Fluorine introduces competition between H-bonding and Halogen bonding.

References

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